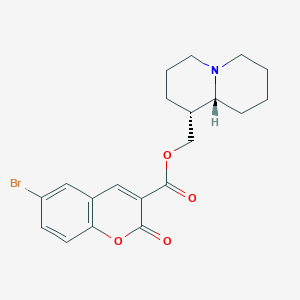
(1R,9aR)-octahydro-2H-quinolizin-1-ylmethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is a complex organic compound that features a quinolizidine core and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE typically involves multiple steps. The starting materials often include quinolizidine derivatives and chromene precursors. The reaction conditions may involve:
Catalysts: Transition metal catalysts such as palladium or copper.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions are often carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days depending on the specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizidine N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating high-performance materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
- 6-Methyl-7-(2-oxo-2-phenyl-ethoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
Uniqueness
Compared to similar compounds, (1R,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL 6-BROMO-2-OXO-2H-CHROMENE-3-CARBOXYLATE stands out due to its unique combination of a quinolizidine core and a chromene moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H22BrNO4 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C20H22BrNO4/c21-15-6-7-18-14(10-15)11-16(20(24)26-18)19(23)25-12-13-4-3-9-22-8-2-1-5-17(13)22/h6-7,10-11,13,17H,1-5,8-9,12H2/t13-,17+/m0/s1 |
InChI Key |
AITKOWBLVUPZPO-SUMWQHHRSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)COC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Canonical SMILES |
C1CCN2CCCC(C2C1)COC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















